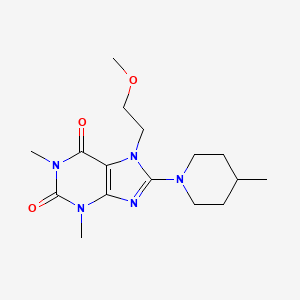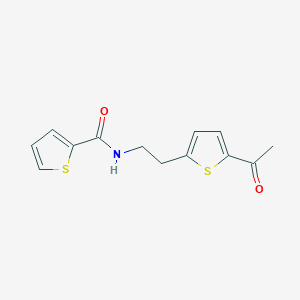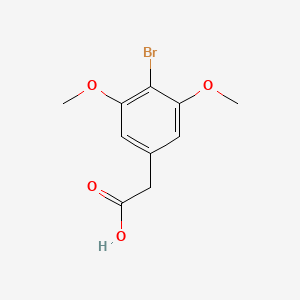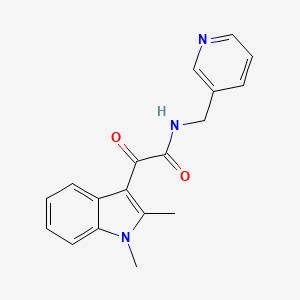![molecular formula C20H20ClN3O4S2 B2424624 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 886955-85-7](/img/structure/B2424624.png)
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a useful research compound. Its molecular formula is C20H20ClN3O4S2 and its molecular weight is 465.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Synthesis
- Electrochemical Synthesis in Benzothiazole Derivatives : Amani and Nematollahi (2012) conducted electrochemical syntheses of arylthiobenzazoles, demonstrating the utility of p-quinone imine derived from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in Michael addition reactions with 2-SH-benzazoles, leading to disubstituted derivatives (Amani & Nematollahi, 2012).
Antimicrobial Applications
- Antimicrobial Activity of Piperazine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those related to piperazine, and evaluated their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Eco-friendly Synthesis
- Microwave Assisted Eco-friendly Synthesis : Said et al. (2020) reported an efficient, eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, illustrating the potential for greener synthetic routes in pharmaceutical chemistry (Said et al., 2020).
Antiproliferative and Anticancer Applications
- Antiproliferative Activity in Cancer Research : Kommula et al. (2018) synthesized and screened tetrazole-piperazinesulfonamide hybrid compounds, showing significant inhibitory effects on various cancer cell lines, suggesting potential in cancer therapy (Kommula, Polepalli, Jain, & Murty, 2018).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel piperazine derivatives and evaluated their anti-inflammatory activity, providing insights into potential therapeutic applications for inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).
Pharmaceutical Design
- Design and Synthesis in Pharmaceutical Research : Bhosale et al. (2014) designed and synthesized biphenyl moiety linked with aryl piperazine, highlighting the role of such compounds in pharmaceutical design, particularly for antipsychotic medications (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S2/c1-28-16-8-7-15(21)19-18(16)22-20(29-19)24-11-9-23(10-12-24)17(25)13-30(26,27)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBCKPUWUCDLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)


![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2424555.png)
![8-(4-methoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424557.png)

![5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2424559.png)



